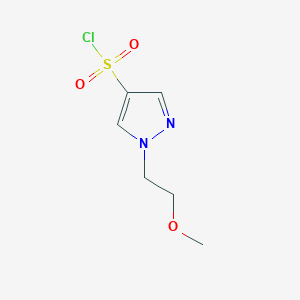

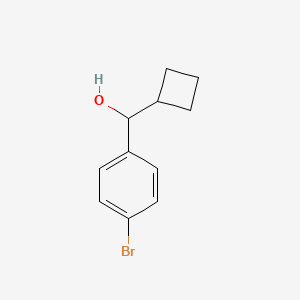

N-(Azetidin-3-yl)-N-methylisobutyramide

Descripción general

Descripción

Azetidines are four-membered heterocycles containing a nitrogen atom . They are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .

Synthesis Analysis

The synthesis of azetidine derivatives often involves reactions such as the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .Molecular Structure Analysis

The molecular structure of azetidine derivatives can be confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis

Azetidine derivatives can undergo various chemical reactions. For instance, they can participate in Suzuki–Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives can vary widely. For example, some compounds may be solid at room temperature .Aplicaciones Científicas De Investigación

Epigenetic Modulation in Cancer Treatment

One area of significant research interest involves the use of compounds for epigenetic modulation, particularly in treating cancer. For example, decitabine, a nucleoside analog, has been studied for its ability to inhibit DNA methylation, potentially reactivating methylation-silenced genes and offering a therapeutic pathway in solid tumor patients (Samlowski et al., 2005). This suggests that compounds targeting epigenetic mechanisms can have a profound impact on cancer treatment, potentially relevant to the mechanisms of action for compounds like N-(Azetidin-3-yl)-N-methylisobutyramide.

Antidepressant Effects and Neural Modulation

Another significant area of research is the study of compounds that modulate neural activity and their potential antidepressant effects. For instance, the NMDA receptor antagonist ketamine has been shown to induce rapid antidepressant effects in patients with depression, highlighting the role of NMDA receptor modulation in the treatment of depression (Berman et al., 2000). This illustrates the therapeutic potential of compounds affecting neural receptors, which could be an angle for research into N-(Azetidin-3-yl)-N-methylisobutyramide if it interacts with similar pathways.

Pharmacogenetics and Drug Response

Research into the pharmacogenetics of drug responses, particularly concerning azathioprine and its side effects such as myelosuppression, offers insights into how genetic variations influence treatment outcomes (Breen et al., 2005). This area of study underscores the importance of considering genetic factors in drug efficacy and safety, potentially relevant to the use of N-(Azetidin-3-yl)-N-methylisobutyramide in clinical settings.

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(azetidin-3-yl)-N,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-6(2)8(11)10(3)7-4-9-5-7/h6-7,9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NELYEQHYLYKCFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N(C)C1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Azetidin-3-yl)-N-methylisobutyramide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Methoxycarbonyl)amino]-5-(trifluoromethyl)benzoic acid](/img/structure/B1530279.png)

![Methyl 2-methyl-2-[(2,2,2-trifluoroethyl)amino]propanoate](/img/structure/B1530283.png)